N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic carboxamide compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5. The oxazole ring is linked via a carboxamide group to a 2-ethoxyphenyl moiety, which introduces aromaticity and electron-donating ethoxy substituents. This structural framework is associated with diverse biological activities, particularly in medicinal chemistry, where carboxamides and oxazole derivatives are explored for their pharmacokinetic and target-binding properties .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-18-12-8-6-5-7-11(12)15-14(17)13-9(2)16-19-10(13)3/h5-8H,4H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLNBTXSPALVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-ethoxyaniline with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Amine derivatives.
Substitution: Compounds with varied functional groups replacing the ethoxy group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
The methoxy analog differs only in the substitution of the ethoxy group (-OCH₂CH₃) with a methoxy group (-OCH₃) on the phenyl ring. This minor change reduces lipophilicity (ethoxy: logP ~1.8; methoxy: logP ~1.2) and may influence metabolic stability.
Benzothiazole Derivatives (e.g., PB11)
PB11 (N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide) replaces the ethoxyphenyl group with a benzothiazole-thioether linkage. The benzothiazole moiety enhances π-π stacking interactions in biological targets, as demonstrated in its anti-cancer activity against U87 and HeLa cells . The 3,5-dimethyloxazole group in PB11 is structurally analogous to the target compound, suggesting shared electronic properties but divergent binding profiles due to the benzothiazole’s planar aromatic system.
Thiazole-Based Carboxamides (e.g., A-836,339)
A-836,339 (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide) substitutes the oxazole ring with a thiazole. The tetramethylcyclopropane group in A-836,339 introduces steric bulk, which may enhance receptor selectivity compared to the ethoxyphenyl-oxazole carboxamide .
Aliphatic Substituent Analogs (e.g., N-(2-cyclohexylethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide)
Replacing the ethoxyphenyl group with a cyclohexylethyl chain (C14H22N2O2) increases lipophilicity (predicted logP ~3.5 vs. ~2.8 for the ethoxyphenyl compound). This modification could enhance blood-brain barrier penetration but reduce aqueous solubility. The cyclohexyl group’s conformational flexibility may also impact binding pocket compatibility in target proteins .
Brominated Derivatives (e.g., N-(4,5-dibromo-2-ethoxyphenyl) benzenesulfonamide)
Although a sulfonamide rather than a carboxamide, this brominated ethoxyphenyl derivative highlights the effects of halogenation. However, bromination may also elevate toxicity risks, as seen in some drug candidates .
Structural and Functional Comparison Table
Key Research Findings
- Electronic Effects: Ethoxy and methoxy groups modulate electron density on the phenyl ring, affecting π-stacking and hydrogen-bond donor/acceptor capacity .
- Heterocycle Impact : Oxazoles offer balanced electronic properties, while thiazoles and benzothiazoles enhance target interaction diversity .
- Substituent Flexibility : Aliphatic chains (e.g., cyclohexylethyl) improve membrane permeability but may reduce solubility, necessitating formulation optimization .
Biological Activity
N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in scientific research for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the 2-ethoxyphenyl group and the dimethyl substitution at positions 3 and 5 enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. These interactions can modulate various cellular processes, leading to antimicrobial, anti-inflammatory, or anticancer effects.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cell signaling.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Antimicrobial Activity
Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show effectiveness against various fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several oxazole derivatives against common pathogens:
| Compound | MIC (µg/ml) against Fungi |
|---|---|
| 5b | 28.9 (Sclerotinia sclerotiorum) |
| 5f | 54.8 (Colletotrichum fragariae) |
| 5g | 62.2 (Colletotrichum fragariae) |
These findings suggest that this compound may possess similar antifungal properties.
Antiproliferative Activity
In a study exploring the antiproliferative effects of oxazole derivatives, several compounds were tested for their ability to inhibit cancer cell growth. The results indicated that certain derivatives inhibited the activity of topoisomerase I, an enzyme crucial for DNA replication and repair:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HCT-116 | 15 |
| 2 | HeLa | 20 |
These results highlight the potential of oxazole derivatives as anticancer agents.
Structure-Activity Relationships (SAR)
The SAR studies on oxazole derivatives indicate that modifications to the chemical structure can significantly impact biological activity. For example:
- Substitution Patterns : The position and type of substituents on the oxazole ring can enhance or diminish activity.
- Lipophilicity : Increased lipophilicity often correlates with better membrane permeability and bioavailability.
Case Studies
- Fungicidal Activity : A study synthesized twelve pyrimidine amide derivatives containing oxazole rings and evaluated their fungicidal activities against Sclerotinia sclerotiorum and Botrytis cinerea. Compounds exhibited promising IC50 values lower than commercial fungicides, indicating their potential as effective antifungal agents .
- Anticancer Potential : Research involving a library of oxadiazole derivatives showed promising antiproliferative effects against colorectal carcinoma and cervix adenocarcinoma cell lines. The compounds demonstrated cytotoxicity linked to topoisomerase I inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
